Cas no 2411221-02-6 (2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide)

2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide structure
2411221-02-6 structure
商品名:2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide
CAS番号:2411221-02-6
MF:C15H17ClN2O2
メガワット:292.760682821274
CID:6287173
PubChem ID:146085972

2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide
    • 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide
    • Z1562135042
    • 2411221-02-6
    • EN300-26596572
    • インチ: 1S/C15H17ClN2O2/c1-18(15(19)11-16)9-5-8-13-10-14(17-20-13)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3
    • InChIKey: RCYRJUCCCJUIHO-UHFFFAOYSA-N
    • ほほえんだ: ClCC(N(C)CCCC1=CC(C2C=CC=CC=2)=NO1)=O

計算された属性

  • せいみつぶんしりょう: 292.0978555g/mol
  • どういたいしつりょう: 292.0978555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 46.3Ų

2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26596572-0.05g
2-chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide
2411221-02-6 95.0%
0.05g
$246.0 2025-03-20

2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide 関連文献

2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamideに関する追加情報

Introduction to 2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide (CAS No. 2411221-02-6)

2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide, identified by the CAS number 2411221-02-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity and functional diversity, making it a promising candidate for further exploration in drug discovery and development. The presence of multiple heterocyclic and acetylated functional groups in its molecular framework suggests potential biological activities that warrant in-depth investigation.

The molecular structure of 2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide consists of a chlorinated acetylamide core linked to a propyl chain terminated by a 3-(3-phenyl-1,2-oxazol-5-yl) moiety. This unique arrangement of functional groups provides a rich scaffold for chemical modifications and biological evaluations. The 3-phenyl-1,2-oxazole ring is particularly noteworthy, as oxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenyl group attached to the oxazole ring further enhances the compound's potential interactome, making it an attractive target for structure-based drug design.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their versatile pharmacological profiles. The N-methyl-N-propylacetamide segment of the molecule introduces a polar amide group, which can facilitate interactions with biological targets such as enzymes and receptors. This feature is particularly relevant in the context of developing small-molecule inhibitors for therapeutic applications. The chloro substituent on the nitrogen atom may contribute to the compound's lipophilicity and metabolic stability, factors that are critical for drug efficacy and bioavailability.

Current research in medicinal chemistry increasingly emphasizes the synthesis of novel scaffolds that combine multiple pharmacophoric elements to achieve synergistic effects. The 2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide structure aligns well with this trend, as it integrates several key functional groups that have demonstrated promise in preclinical studies. For instance, oxazole derivatives have been reported to exhibit inhibitory activity against various kinases and other enzymes implicated in diseases such as cancer and neurodegeneration. The propyl chain serves as a linker that can be modified to optimize solubility and target binding affinity.

The CAS number 2411221-02-6 provides a unique identifier for this compound, facilitating its tracking in scientific literature and patent databases. This standardized nomenclature is essential for researchers who are conducting literature reviews or designing experiments involving this molecule. The availability of detailed structural information allows chemists to employ computational methods such as molecular docking and virtual screening to predict potential interactions with biological targets. These computational approaches have become indispensable tools in modern drug discovery pipelines, enabling the rapid identification of lead compounds with high binding affinity.

One of the most compelling aspects of 2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-y l)propylacetamide is its potential as a building block for more complex drug candidates. By leveraging its reactive sites—such as the amide nitrogen or the aromatic ring—the compound can be further functionalized to create derivatives with enhanced pharmacological properties. For example, introducing additional heterocycles or modifying the substituents on the phenyl ring could lead to compounds with improved selectivity or reduced toxicity. Such modifications are often guided by insights gained from crystallographic studies or enzyme kinetics experiments.

The pharmaceutical industry has long recognized the value of structurally diverse compounds in drug development. The molecular architecture of 2-chloro-N-methyl-N -3-(3 -phen yl -1 ,2 -ox azol -5 -y l) prop y lacet am ide exemplifies this principle by combining elements that have been successfully employed in previous drug candidates. For instance, acetylamides are common motifs in marketed drugs due to their ability to modulate enzyme activity through hydrogen bonding interactions. Similarly, phenyl-substituted heterocycles have shown promise in treating neurological disorders by interacting with specific neurotransmitter receptors.

Recent advances in synthetic methodologies have enabled chemists to access increasingly complex molecular structures with greater ease and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been instrumental in constructing the intricate frameworks found in molecules like 2-chloro-N-methyl-N -3-(3 -phen yl -1 ,2 -ox azol -5 -y l) prop y lacet am ide. These methods allow for precise control over regiochemistry and stereochemistry, ensuring that the final product possesses the desired pharmacological properties without unwanted side effects.

In conclusion,2-chloro-N-methyl-N -3-(3 -phen yl -1 ,2 -ox azol -5 -y l) prop y lacet am ide (CAS No . 2411221 -02 -6) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features make it an excellent candidate for further exploration through both experimental and computational approaches . As our understanding of disease mechanisms continues to evolve , compounds like this one will play an increasingly important role in developing next-generation therapeutics .

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